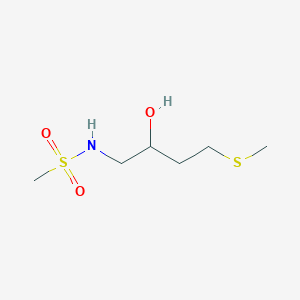![molecular formula C24H30N6O3 B2377902 8-(4-甲氧基苯基)-1,6,7-三甲基-3-(2-(哌啶-1-基)乙基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 900294-25-9](/img/structure/B2377902.png)
8-(4-甲氧基苯基)-1,6,7-三甲基-3-(2-(哌啶-1-基)乙基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗高血压药:哌啶衍生物已被证明具有作为抗高血压药物的潜力。 它们调节血压的能力使其成为治疗高血压的宝贵候选药物 .
抗菌和抗病毒特性:某些哌啶衍生物表现出抗菌和抗病毒活性。它们可以作为对抗细菌、真菌和病毒感染的潜在药物。 研究人员继续研究其有效性和安全性 .
抗惊厥药:含有哌啶的化合物因其抗惊厥特性而被研究。 这些分子可能有助于开发治疗癫痫和相关疾病的新疗法 .
抗炎化合物:炎症在多种疾病中起着核心作用。 哌啶衍生物已被探索作为抗炎药,在类风湿性关节炎和炎症性肠病等疾病中具有潜在的应用 .
天然产物和生物碱
哌啶衍生物不仅是人工合成的,而且也天然存在。以下是它们天然来源和应用的概览:
胡椒碱:胡椒碱是一种真正的生物碱,含有哌啶部分,存在于胡椒科植物中。 它通过清除自由基表现出强大的抗氧化性能 .
未来展望
随着研究的继续,科学家们可能会发现哌啶衍生物的更多应用。它们的通用性和结构多样性使其成为药物开发和治疗干预的迷人目标。
总之,该化合物在从医药化学到天然产物探索的各个领域都具有前景。其哌啶-咪唑支架为进一步研究和创新提供了丰富的平台。
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Chavan, S. S., & Shinde, D. B. (2019). A One-Pot, Solvent-Free, and Catalyst-Free Synthesis of Piperidine Derivatives Using Microwave Irradiation. Russian Journal of Organic Chemistry, 55(11), 1721–1725. DOI: 10.1134/S1070428019110204 Kaur, R., & Kaur, T. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1–12. DOI: 10.1186/s43094-021-00335-y
作用机制
Target of Action
Compounds with similar structures have been found to interact with various receptors, such as the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
It’s worth noting that similar compounds have been shown to elicit their effects via active metabolites . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various physiological effects.
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic properties, which can significantly impact their bioavailability and overall therapeutic potential .
属性
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-8-10-19(33-4)11-9-18)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11H,5-7,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCZKJXKHFMGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)
![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)
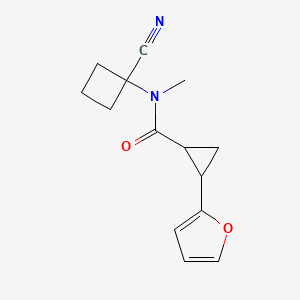
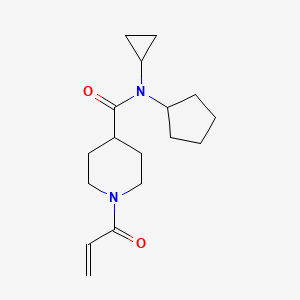
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
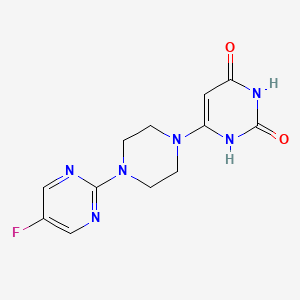
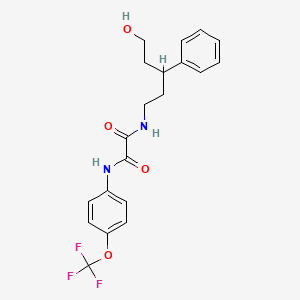
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
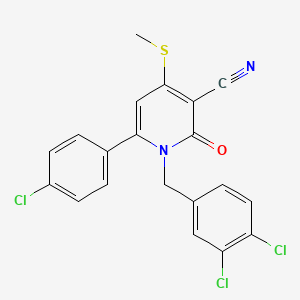
![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)
![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)
![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)
